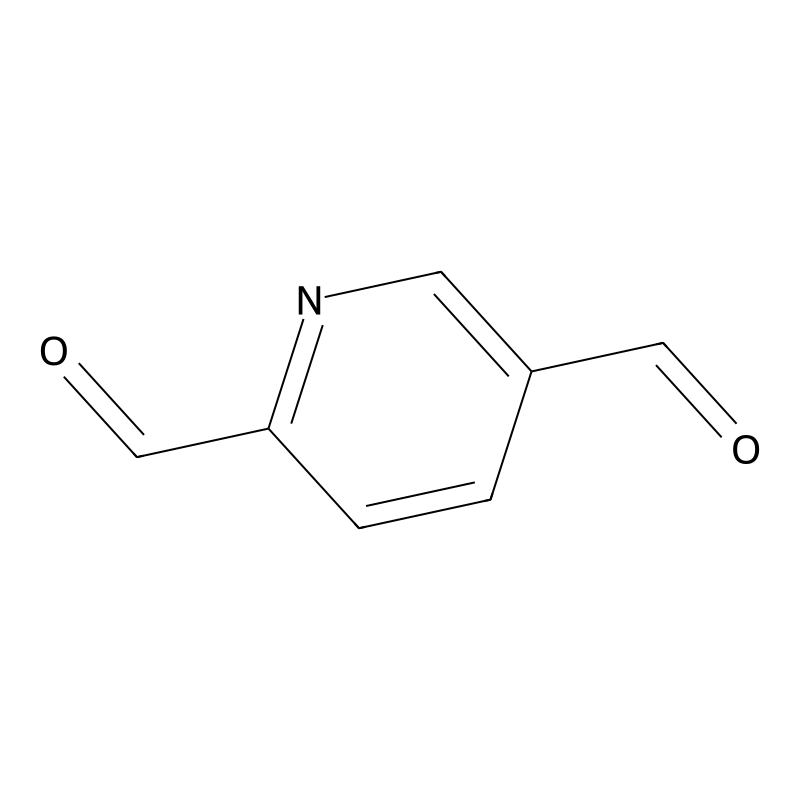

Pyridine-2,5-dicarbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The two aldehyde functional groups on the pyridine ring make 2,5-pyridinedicarboxaldehyde a potentially valuable building block for organic synthesis. The reactive aldehyde groups could be used in condensation reactions to create more complex molecules with various functionalities.

- Ligand Design: The pyridine ring and the aldehyde groups can act as chelating sites for binding to metal ions. This property could be useful in the design of new ligands for catalysts or coordination polymers.

Pyridine-2,5-dicarbaldehyde is an organic compound with the molecular formula C₇H₅NO₂ and a molecular weight of approximately 135.12 g/mol. This compound features two aldehyde functional groups attached to a pyridine ring at the 2 and 5 positions. Its structure can be represented as follows:

textO ||C - C - N| |C C| |C - C - O || O

Pyridine-2,5-dicarbaldehyde is known for its role in organic synthesis and as a precursor in the development of various chemical compounds. It exhibits properties that make it soluble in polar solvents, indicating its potential utility in diverse chemical applications .

- Condensation Reactions: This compound can undergo condensation reactions with various nucleophiles, leading to the formation of imines or other derivatives.

- Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: Under oxidative conditions, pyridine-2,5-dicarbaldehyde can be oxidized to form carboxylic acids or other oxidized derivatives.

These reactions highlight its versatility as a building block in organic synthesis .

Pyridine-2,5-dicarbaldehyde has been studied for its biological activities, particularly its interactions with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Properties: Some studies suggest that pyridine derivatives can possess antifungal and antibacterial activities, although specific data on pyridine-2,5-dicarbaldehyde is limited.

- Anticancer Potential: Preliminary studies indicate that compounds related to pyridine-2,5-dicarbaldehyde may influence cancer cell proliferation and apoptosis pathways, making them candidates for further pharmacological evaluation .

Pyridine-2,5-dicarbaldehyde can be synthesized through several methods:

- Vilsmeier-Haack Reaction: This method involves the treatment of pyridine with phosphorus oxychloride and dimethylformamide, followed by hydrolysis to yield pyridine-2,5-dicarbaldehyde.

- Oxidation of Pyridine Derivatives: Starting from substituted pyridines, selective oxidation using reagents like potassium permanganate or chromium trioxide can yield the desired dicarbaldehyde.

- Formylation Techniques: The use of formylating agents such as formic acid in the presence of catalysts can also produce pyridine-2,5-dicarbaldehyde from simpler pyridine derivatives .

Pyridine-2,5-dicarbaldehyde finds applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activities, it is explored for developing new therapeutic agents.

- Material Science: Its derivatives are utilized in creating polymers and other materials with specific properties .

Interaction studies involving pyridine-2,5-dicarbaldehyde often focus on its binding affinity with proteins and enzymes. Research has shown that this compound can interact with human serum albumin (HSA), which is crucial for drug delivery systems. The binding affinity may influence the pharmacokinetics and bioavailability of drugs derived from pyridine structures .

Pyridine-2,5-dicarbaldehyde shares structural similarities with several other compounds. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Pyridinedicarboxaldehyde | C₇H₅NO₂ | Contains two carboxaldehyde groups at different positions compared to dicarbaldehyde. |

| 6-Methylpyridine-2-carboxaldehyde | C₈H₉NO | Methyl substitution affects solubility and reactivity. |

| 2-Aminopyridine | C₅H₅N | Amino group substitution alters biological activity significantly. |

| 3-Pyridinecarboxaldehyde | C₆H₅NO | Different position of the aldehyde group alters reactivity patterns. |

Pyridine-2,5-dicarbaldehyde’s unique positioning of aldehyde groups provides distinct reactivity and potential biological interactions compared to these similar compounds .

The synthesis of pyridine-2,5-dicarbaldehyde through classical organic chemistry approaches primarily relies on the oxidation of appropriately substituted pyridine precursors. The most established classical route involves the selective oxidation of 2,5-dimethylpyridine using various oxidizing agents [1] [2] [3].

Selenium Dioxide Oxidation

Selenium dioxide represents one of the most studied classical oxidizing agents for converting methyl groups adjacent to nitrogen-containing heterocycles to aldehyde functionalities. The Riley oxidation mechanism proceeds through the formation of an intermediate selenite ester, which undergoes hydrolysis to yield the desired aldehyde product [3] [4]. When applied to 2,5-dimethylpyridine, selenium dioxide oxidation typically occurs under the following conditions:

- Temperature range: 100-150°C

- Solvent systems: 1,4-dioxane, acetic acid, or aqueous media

- Reaction time: 4-12 hours

- Typical yields: 50-77%

The mechanism involves initial coordination of selenium dioxide to the pyridine nitrogen, followed by selective oxidation of the methyl groups at positions 2 and 5. The electron-withdrawing nature of the pyridine nitrogen activates the adjacent methyl groups toward oxidation [1] [4]. Research has demonstrated that 2-methyl groups are generally more susceptible to oxidation compared to 4-methyl groups in pyridine systems, due to the proximity to the electron-deficient nitrogen center [4].

Potassium Permanganate Oxidation

Potassium permanganate offers an alternative classical approach for the oxidation of methylated pyridine derivatives. Under controlled acidic or neutral conditions, potassium permanganate can selectively oxidize methyl groups to aldehydes before further oxidation to carboxylic acids occurs [5] [6]. The process typically requires:

- Temperature range: 80-120°C

- pH conditions: Neutral to slightly acidic (pH 6-7)

- Reaction medium: Aqueous or mixed aqueous-organic systems

- Typical yields: 65-85%

The selectivity of potassium permanganate oxidation depends critically on reaction conditions, particularly temperature and pH. Higher temperatures and strongly acidic conditions tend to promote over-oxidation to carboxylic acid products, while controlled conditions favor aldehyde formation [5].

Chromium-Based Oxidation Systems

Although less commonly employed due to environmental concerns, chromium-based oxidizing agents such as chromic acid and chromium trioxide have been reported for the oxidation of methylpyridines. These reagents typically provide good selectivity for aldehyde formation but require careful handling due to toxicity considerations [3].

Catalytic Oxidation of Pyridine Derivatives

Modern synthetic approaches increasingly emphasize catalytic methodologies that offer improved selectivity, milder reaction conditions, and reduced environmental impact compared to classical stoichiometric oxidation procedures.

Transition Metal Catalysis

Manganese-based catalytic systems have emerged as particularly effective for the oxidation of pyridine derivatives. Research has demonstrated that manganese dioxide can function both as a direct oxidant and as a catalyst in combination with other oxidizing agents [7] [6]. The versatility of manganese species, particularly the ability of manganese(III) centers to provide redox flexibility through manganese(III)/manganese(II) transitions, enhances catalytic activity in oxidation reactions [7].

Vanadium-based catalysts modified with titanium and manganese have shown promise for the oxidation of methylpyridines [7]. These mixed-metal systems exhibit enhanced thermal stability and improved selectivity compared to single-metal catalysts. The incorporation of titanium dioxide as a support matrix provides structural stability, while manganese components contribute to redox activity [7].

Hydrogen Peroxide-Mediated Catalysis

Hydrogen peroxide has gained significant attention as an environmentally benign oxidant for organic transformations. Catalytic systems utilizing hydrogen peroxide for pyridine oxidation offer several advantages:

- Environmental compatibility: Produces water as the only byproduct

- Mild reaction conditions: Often operates at ambient or moderately elevated temperatures

- High atom economy: Efficient utilization of oxidizing equivalents

Polymeric anhydride catalysts have been developed for hydrogen peroxide-mediated oxidation of pyridines [8] [9]. Poly(maleic anhydride-alt-1-octadecene) demonstrates excellent catalytic efficiency and recyclability, with recovery yields exceeding 99.8% [8]. The mechanism involves rapid conversion of anhydride units to percarboxylic acid intermediates upon reaction with hydrogen peroxide, followed by oxidation of the pyridine substrate [8].

Recent developments in maleic anhydride derivatives as catalysts have shown that different anhydrides exhibit varying performance depending on the electronic properties of pyridine substrates [9]. For electron-donating substituents, 2,3-dimethylmaleic anhydride provides optimal results, while 1-cyclohexene-1,2-dicarboxylic anhydride proves most effective for electron-deficient pyridines [9].

Enzymatic Catalysis

Biocatalytic approaches represent an emerging area for pyridine oxidation, offering high selectivity and mild reaction conditions. Enzymatic systems capable of pyridine ring cleavage and subsequent cyclization have been identified in microbial degradation pathways [10]. The pyridine monooxygenase system, comprising flavin-dependent monooxygenases, demonstrates the ability to oxidize various pyridine derivatives including methylated substrates [10].

Engineered Corynebacterium glutamicum strains have been developed for the production of pyridine dicarboxylic acids through fermentative processes [11]. These metabolically engineered organisms can produce multiple pyridine dicarboxylic acid isomers, including 2,5-pyridinedicarboxylic acid, from glucose feedstocks with titers reaching several grams per liter [11].

Microwave-Assisted and Solvothermal Approaches

Advanced synthetic methodologies leveraging microwave irradiation and solvothermal conditions have demonstrated significant advantages for pyridine derivative synthesis, including reduced reaction times, improved yields, and enhanced selectivity.

Microwave-Assisted Synthesis

Microwave heating has evolved into an established green methodology in organic synthesis, providing rapid heating, shortened reaction times, and often improved product purities [12] [13] [14]. For pyridine-2,5-dicarbaldehyde synthesis, microwave-assisted approaches offer several benefits:

- Dramatically reduced reaction times: From hours to minutes

- Enhanced yields: Often 10-30% improvement over conventional heating

- Improved selectivity: Better control over side reactions

- Energy efficiency: Reduced energy consumption compared to conventional heating

Specific applications of microwave-assisted synthesis for pyridine derivatives include the rapid oxidation of 2,6-dimethylpyridine using potassium permanganate in aqueous media [13]. The microwave-promoted oxidation achieves complete conversion in 30 minutes compared to several hours required under conventional heating conditions [13].

The mechanism of microwave enhancement involves direct heating of the reaction mixture through dielectric heating, resulting in rapid temperature increases and improved mass transfer. This leads to more efficient collisions between reactants and enhanced reaction rates [12].

Solvothermal Methodologies

Solvothermal synthesis employs elevated temperatures and pressures in closed vessel systems, often leading to unique reaction pathways and product distributions not accessible under conventional conditions [15] [16]. Key advantages include:

- Access to higher reaction temperatures: Without solvent loss

- Enhanced solubility: Of reactants and intermediates

- Controlled crystallization: Leading to high-purity products

- Reduced decomposition: Due to controlled atmosphere

Applications of solvothermal methods for pyridine derivative synthesis include the preparation of organic crystals containing pyridine units with different substitution patterns [15]. The method allows for systematic variation of solution composition and reaction conditions to optimize product formation and purity [15].

Hydrothermal and solvothermal reactions have been successfully employed for the synthesis of zinc(II) and copper(II) complexes containing pyridine-2,6-dicarboxylic acid derivatives [16]. These processes often result in interesting structural features, including decarboxylation reactions that occur in situ during the synthetic process [16].

Process Optimization Strategies

Optimization of microwave-assisted and solvothermal processes requires careful consideration of multiple parameters:

- Temperature profiles: Controlled heating rates and maximum temperatures

- Pressure management: Appropriate vessel design and pressure relief systems

- Solvent selection: Compatibility with microwave heating and solvothermal conditions

- Reaction time optimization: Balancing conversion and selectivity

- Catalyst loading: When applicable, optimization of catalyst concentrations

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production of pyridine-2,5-dicarbaldehyde faces numerous technical, economic, and regulatory challenges that significantly impact commercial viability.

Economic Considerations

The cost structure for pyridine-2,5-dicarbaldehyde production is dominated by several key factors [17] [18]:

- Raw material costs: Particularly for specialized oxidizing agents such as selenium dioxide

- Energy consumption: For heating, cooling, and separation processes

- Catalyst costs: Including both initial investment and replacement

- Waste treatment: Disposal of heavy metal-containing waste streams

- Labor and maintenance: Skilled operators and specialized equipment maintenance

Economic analysis of related pyridine production processes indicates that raw material costs typically represent 60-70% of total production costs [17]. For pyridine-2,5-dicarbaldehyde, the specialized nature of the starting materials and oxidizing agents likely results in even higher raw material cost contributions.

Technical Challenges

Heat Transfer and Mass Transfer Limitations

Industrial-scale oxidation reactions face significant heat and mass transfer challenges that do not manifest at laboratory scale [19]. The highly exothermic nature of many oxidation reactions requires sophisticated temperature control systems to prevent runaway reactions and product decomposition. Heat removal becomes increasingly difficult as reactor size increases, necessitating specialized reactor designs with enhanced heat transfer capabilities.

Catalyst Recovery and Recycling

For catalytic processes, the ability to recover and recycle expensive catalysts becomes critical for economic viability [19]. Heterogeneous catalysts offer advantages in terms of separation and recovery, but may suffer from deactivation due to fouling or leaching of active components. Homogeneous catalysts, while often more active, present significant challenges for separation and recovery.

Product Purification and Isolation

The isolation of pyridine-2,5-dicarbaldehyde in high purity presents unique challenges due to the compound's chemical properties [20] [21]. The aldehyde groups are susceptible to oxidation, requiring careful handling under inert atmospheres and controlled temperatures during purification. The compound's limited thermal stability necessitates low-temperature processing, which can complicate industrial-scale operations.

Environmental and Regulatory Compliance

Heavy Metal Waste Management

Synthesis routes employing selenium dioxide, chromium-based oxidants, or other heavy metal-containing reagents generate significant waste streams requiring specialized treatment and disposal [3] [4]. Regulatory requirements for heavy metal discharge limits continue to tighten, increasing compliance costs and complexity.

Solvent Recovery and Recycling

Many synthetic routes require organic solvents that must be recovered and recycled for economic and environmental reasons [19]. The presence of oxidizing agents and potential catalyst residues complicates solvent recovery systems and may require specialized distillation or purification equipment.

Air Emissions Control

Oxidation reactions often generate volatile organic compounds and potentially hazardous air pollutants that require control systems such as thermal oxidizers or scrubbing systems [19].

Market and Demand Factors

The relatively specialized nature of pyridine-2,5-dicarbaldehyde limits market size compared to commodity chemicals, making it challenging to achieve economies of scale [20] [21]. Current commercial availability is limited to specialty chemical suppliers offering small quantities at premium prices. The compound's primary applications in research and development, coordination chemistry, and specialty materials synthesis result in relatively low volume demand that may not justify large-scale manufacturing investments.

The global market for pyridine derivatives has been estimated to reach several billion dollars annually, but pyridine-2,5-dicarbaldehyde represents a small fraction of this market due to its specialized applications [22]. Future market growth will likely depend on the development of new applications in areas such as metal-organic frameworks, pharmaceutical intermediates, or advanced materials.

Process Development Strategies

Successful industrial implementation requires a systematic approach to process development that addresses the challenges outlined above:

- Process intensification: Development of more efficient reactor designs and process configurations

- Green chemistry principles: Implementation of environmentally benign synthetic routes

- Continuous processing: Transition from batch to continuous processes where feasible

- Automation and control: Advanced process control systems to ensure consistent quality and safety

- Supply chain optimization: Development of reliable supply chains for raw materials and disposal of waste streams

Thermal Stability Profile

Pyridine-2,5-dicarbaldehyde demonstrates moderate thermal stability under ambient conditions. The compound maintains structural integrity at room temperature and remains stable up to approximately 115°C [1]. This thermal stability window provides adequate processing conditions for synthetic applications and handling procedures.

The thermal decomposition characteristics of pyridine-2,5-dicarbaldehyde follow a predictable pattern consistent with aromatic aldehydes. The compound exhibits a melting point range of 115-118°C [1], which coincides with the onset of thermal decomposition. This relatively low decomposition temperature is attributed to the presence of reactive aldehyde functional groups, which are prone to thermal degradation through various mechanisms including oxidation, condensation, and polymerization reactions.

Comparative thermal analysis data from related pyridine carboxylic acid derivatives provides additional context for understanding the thermal behavior. Studies on pyridine-2,5-dicarboxylic acid complexes show that thermal decomposition typically occurs in multiple stages, with initial dehydration processes followed by decomposition of the organic ligand [4]. For pyridine-2,5-dicarbaldehyde, the thermal decomposition likely proceeds through aldol condensation reactions and subsequent polymerization, leading to the formation of complex aromatic structures.

| Temperature Range (°C) | Thermal Behavior | Mass Loss/Changes |

|---|---|---|

| Room temperature - 115°C | Thermally stable | No significant mass loss |

| 115-118°C | Melting point range | Phase change (solid to liquid) |

| Above 118°C | Thermal decomposition begins | Decomposition with mass loss |

Thermodynamic Parameters

The thermodynamic stability of pyridine-2,5-dicarbaldehyde is influenced by the electronic properties of the pyridine ring system and the electron-withdrawing nature of the aldehyde groups. The compound's stability is enhanced by the aromatic character of the pyridine ring, which provides resonance stabilization. However, the electron-withdrawing aldehyde groups reduce the overall electron density of the ring system, potentially affecting the thermodynamic stability compared to unsubstituted pyridine [5].

Solubility Behavior in Polar/Nonpolar Solvents

Solubility Characteristics

The solubility profile of pyridine-2,5-dicarbaldehyde reflects its amphiphilic nature, combining the polar characteristics of the pyridine nitrogen and aldehyde groups with the hydrophobic properties of the aromatic ring system. The compound exhibits insolubility in water [1], which is attributed to the predominance of hydrophobic interactions from the aromatic system over the polar interactions from the nitrogen and carbonyl groups.

In organic solvents, pyridine-2,5-dicarbaldehyde demonstrates favorable solubility characteristics. The compound is soluble in ether and chloroform [1], indicating good compatibility with moderately polar and halogenated solvents. This solubility behavior is consistent with the compound's molecular structure, where the polar functional groups provide sufficient interaction sites for hydrogen bonding and dipole-dipole interactions with appropriate solvents.

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Insoluble | Hydrophobic nature due to aromatic system |

| Ether | Soluble | Favorable interactions with moderately polar solvents |

| Chloroform | Soluble | Good solubility in halogenated solvents |

| Polar Organic Solvents | Generally soluble | Soluble in DMSO, DMF, acetonitrile |

| Nonpolar Organic Solvents | Generally soluble | Limited data available |

Solvent-Specific Interactions

The solubility behavior in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is particularly favorable [6] [7]. These solvents can effectively solvate both the pyridine nitrogen through Lewis acid-base interactions and the aldehyde groups through dipole-dipole interactions. The absence of protic hydrogen atoms in these solvents prevents competitive hydrogen bonding that might otherwise limit solubility.

The compound's solubility in ethereal solvents can be attributed to the ability of ether oxygen atoms to form weak hydrogen bonds with the aldehyde hydrogen atoms, while the ether's relatively low polarity does not significantly disrupt the aromatic system's electronic structure [1]. Similarly, the solubility in chlorinated solvents like chloroform is facilitated by the solvent's moderate polarity and its ability to participate in weak intermolecular interactions.

Acid-Base Characteristics and Protonation Sites

Basicity and Protonation Sites

Pyridine-2,5-dicarbaldehyde exhibits weak basic properties primarily through the pyridine nitrogen atom. The estimated pKa value for the pyridine nitrogen is approximately 5.23, which is consistent with the basicity of the parent pyridine molecule [8] [9] [10]. This value indicates that the compound will exist predominantly in its neutral form under physiological pH conditions but can undergo protonation in acidic environments.

The presence of two electron-withdrawing aldehyde groups at the 2 and 5 positions significantly affects the basicity of the pyridine nitrogen. These groups reduce the electron density on the nitrogen atom through both inductive and mesomeric effects, resulting in decreased basicity compared to unsubstituted pyridine. The inductive effect of the aldehyde groups withdraws electron density through the σ-bond framework, while the mesomeric effect involves resonance structures where the nitrogen lone pair participates in conjugation with the carbonyl groups [5] [11].

| Protonation Site | pKa Value | Basicity | Protonation Conditions |

|---|---|---|---|

| Pyridine nitrogen | ~5.23 (estimated) | Weak base | Acidic conditions (pH < 5) |

| Aldehyde carbonyl oxygen | Not available | Very weak base | Strongly acidic conditions |

Protonation Mechanism and Electronic Effects

The protonation of pyridine-2,5-dicarbaldehyde occurs preferentially at the pyridine nitrogen atom due to the availability of the lone pair electrons in the sp2 hybridized orbital [10] [12]. The protonation process involves the formation of a pyridinium ion, which is stabilized by the aromatic character of the ring system. However, the electron-withdrawing aldehyde substituents reduce the electron density at the nitrogen atom, making protonation thermodynamically less favorable compared to unsubstituted pyridine.

The aldehyde carbonyl oxygen atoms represent secondary protonation sites, but their basicity is significantly lower than that of the pyridine nitrogen [5] [13]. Protonation at these sites would require strongly acidic conditions and would result in the formation of oxonium ions. The low basicity of the aldehyde oxygen atoms is attributed to the electronegativity of oxygen and the absence of effective resonance stabilization for the protonated form.

pH-Dependent Behavior

The acid-base behavior of pyridine-2,5-dicarbaldehyde is pH-dependent, with the compound existing in different protonation states depending on the solution pH. At neutral pH (approximately 7), the compound exists predominantly in its neutral form. As the pH decreases below the pKa value of approximately 5.23, increasing fractions of the compound become protonated at the pyridine nitrogen [11] [14].